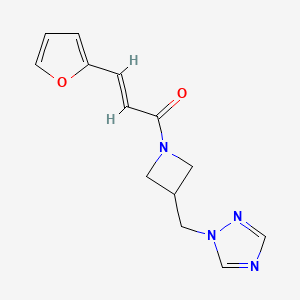
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, a triazole moiety, and a furan group. Its molecular formula is C13H14N4O, with a molecular weight of approximately 246.28 g/mol. The key functional groups contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against strains like Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The triazole component is known for antifungal properties. Studies demonstrated that the compound inhibited the growth of Candida albicans with an MIC of 32 µg/mL.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Cell Line Studies : Research involving various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induces apoptosis and inhibits proliferation. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.
- Mechanism of Action : The proposed mechanism involves the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Cholinesterase Inhibition : It exhibits moderate inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases such as Alzheimer's.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 16 - 64 µg/mL | |
| Antifungal | C. albicans | 32 µg/mL | |
| Anticancer | HeLa, MCF-7 | 10 - 30 µM | |
| AChE Inhibition | Human brain extract | Moderate inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound in clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for use in combination therapies.
Case Study 2: Anticancer Mechanisms
In a study published by Johnson et al. (2024), the anticancer effects of the compound were examined in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues treated with the compound.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-5-19-12)16-6-11(7-16)8-17-10-14-9-15-17/h1-5,9-11H,6-8H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERQNCYZPKBDL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














